![molecular formula C14H23N3 B12638731 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a cyclohexyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often involving a precursor such as cyclohexanone.
Introduction of the Dimethylamino Group: The dimethylamino group is added via a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Coupling with Benzene-1,4-diamine: The final step involves coupling the cyclohexyl intermediate with benzene-1,4-diamine under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms such as amines or alcohols.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: A similar compound with a tetramethylated benzene ring.
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Another compound with a cyclohexyl group and pyridine substituents.
Uniqueness
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine is unique due to its specific combination of a cyclohexyl group and a dimethylamino group on a benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H23N3/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(15)4-6-12/h3-6,13-14,16H,7-10,15H2,1-2H3 |
InChI Key |
UVWGEHCXWLCCLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)

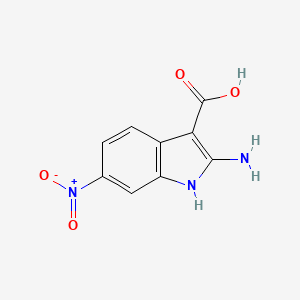
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
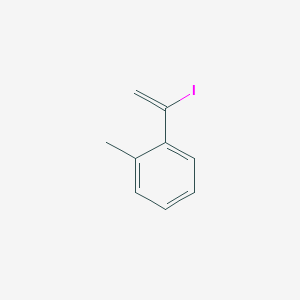
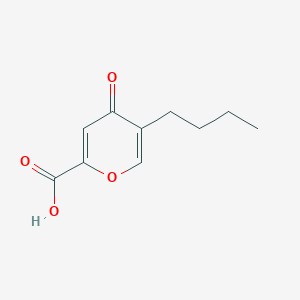
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
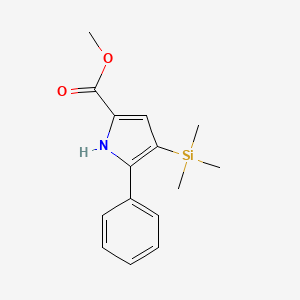
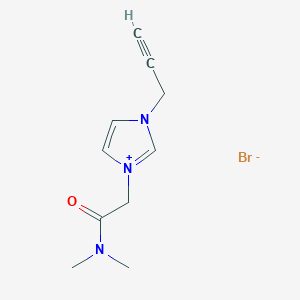
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

